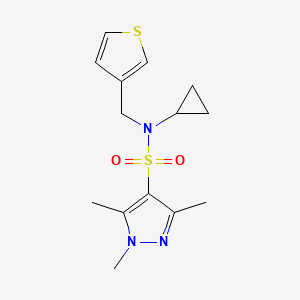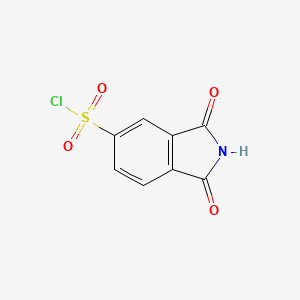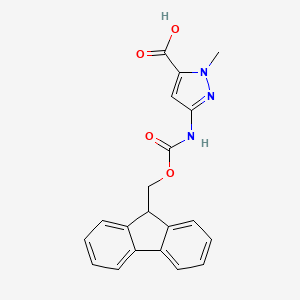
5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of related compounds, providing a foundation for understanding their reactivity and potential uses. For example, studies have detailed the synthesis of compounds with structural similarities, investigating their solvolytic behavior, reactivity, and crystal structures. Such research is pivotal for developing new materials with specific properties, such as improved stability or enhanced reactivity for further chemical transformations (Hutton et al., 1986).
Spectral, Structural, and Quantum Chemical Studies
Further investigations have involved spectral, structural, and quantum chemical studies of novel tautomers and derivatives, providing insights into their chemical behavior and potential for various applications. For instance, the synthesis and characterization of azo-enamine tautomers have been reported, highlighting their structural features through X-ray diffraction and exploring their acid dissociation properties (Gözel et al., 2014).
Application in Biological Studies
Some research has extended into the biological sphere, where derivatives of structurally similar compounds have been examined for their potential biological activities. For example, studies on heterocyclic azo-Schiff base ligands derived from related compounds have explored their biological activities, including antibacterial and antifungal properties, as well as cytotoxic action against cancer cell lines, suggesting possible applications in medicine and pharmacy (Al-adilee & Hasan, 2021).
Photochemical and Photophysical Properties
Research into the photochemical and photophysical properties of diazadibenzoperylenes synthesized from related structures has been conducted. This work is crucial for developing new luminescent materials and understanding their potential applications in sensors, organic electronics, and photodynamic therapy (Würthner et al., 2002).
Luminescent Materials and Sensing Applications
Further studies have investigated the aggregation-induced emission properties of benzylidene derivatives, aiming to develop efficient luminescent materials. Such materials have potential applications in fluorescence probes and sensors, with changes in emission color indicating possible uses in detecting various substances (Mendigalieva et al., 2022).
Future Directions
The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and effects. Given the potential herbicidal activity of barbituric acid derivatives , future research could explore this aspect of “5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” in more detail.
Properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(2-phenoxyethanimidoyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-16-12(18)11(13(19)17(2)14(16)20)10(15)8-21-9-6-4-3-5-7-9/h3-7,15,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSONCVBQGMHQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=N)COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140513 |
Source


|
| Record name | 5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-67-5 |
Source


|
| Record name | 5-(1-Amino-2-phenoxyethylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-Methyl-8-(4-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2684754.png)
![8-[(4-Chlorophenoxy)acetyl]-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2684755.png)
![Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2684757.png)



![2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2684765.png)
![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)
![(4-methoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2684767.png)
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684768.png)


![4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2684773.png)

